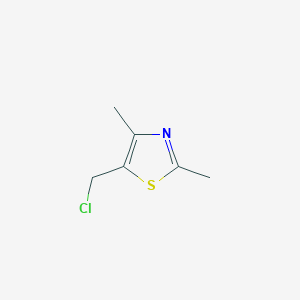

5-(chloromethyl)-2,4-dimethylthiazole

Description

The exact mass of the compound 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJKKGTZMLWMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567088 | |

| Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98134-35-1 | |

| Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-(Chloromethyl)-2,4-dimethylthiazole

The following technical guide is structured to provide an in-depth, actionable analysis of 5-(Chloromethyl)-2,4-dimethylthiazole , designed for researchers and process chemists.

CAS Numbers: 98134-35-1 (Free Base) | 91615-75-7 (Hydrochloride)

Executive Summary & Chemical Identity

This compound is a highly reactive heterocyclic electrophile used primarily as a "lynchpin" intermediate in medicinal chemistry and agrochemical synthesis. It serves as a critical building block for introducing the 2,4-dimethylthiazole-5-yl moiety, a privileged scaffold found in various kinase inhibitors, fungicides, and structural analogs of protease inhibitors (e.g., Ritonavir analogs).

Due to the high reactivity of the benzylic-like chloromethyl group, this compound is prone to hydrolysis and polymerization. Consequently, it is most often isolated, stored, and handled as its hydrochloride salt (CAS 91615-75-7) to ensure stability and reduce lachrymatory potential.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole |

| CAS (Free Base) | 98134-35-1 |

| CAS (HCl Salt) | 91615-75-7 |

| Molecular Formula | C₆H₈ClNS (Free Base) / C₆H₉Cl₂NS (HCl) |

| Molecular Weight | 161.65 g/mol (Free Base) / 198.11 g/mol (HCl) |

| SMILES | CC1=C(CCl)SC(C)=N1 |

| Appearance | Off-white to yellow crystalline solid (HCl) or Oil (Free Base) |

| Solubility | Soluble in DMSO, Methanol, DCM; Hydrolyzes in water |

Synthetic Architecture & Mechanism

Expertise Insight: While direct chloromethylation of 2,4-dimethylthiazole (using formaldehyde/HCl) is theoretically possible, it often suffers from poor regioselectivity and low yields due to competitive polymerization.

The industry-standard, self-validating protocol utilizes a Stepwise Hantzsch Synthesis followed by Functional Group Interconversion . This route guarantees regiochemical purity at the 5-position.

The "Ester-Reduction-Chlorination" Protocol

This workflow consists of three distinct phases designed to maximize yield and isolate stable intermediates.

Figure 1: Validated synthetic route ensuring regiochemical integrity of the 5-chloromethyl group.

Detailed Methodology

-

Cyclization (Hantzsch): Reaction of thioacetamide with ethyl 2-chloroacetoacetate in ethanol under reflux yields Ethyl 2,4-dimethylthiazole-5-carboxylate .

-

Critical Control Point: Ensure complete removal of HCl gas generated or use a scavenger (e.g., pyridine) if acid-sensitive functional groups are present, though the thiazole ring is robust.

-

-

Reduction: The ester is reduced to the alcohol (2,4-dimethylthiazol-5-yl)methanol using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF.

-

Safety Note: Quench carefully with Fieser method (Water/15% NaOH/Water) to prevent emulsion formation.

-

-

Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (SOCl₂).

-

Stabilization: The product is isolated as the hydrochloride salt by precipitation with ethereal HCl or removal of solvent under anhydrous conditions.

-

Handling, Stability & Safety (PGI Control)

Trustworthiness Pillar: As an alkylating agent, this compound is a Potentially Genotoxic Impurity (PGI) . Strict containment protocols are required.[1]

Stability Profile

-

Hydrolysis: The C-Cl bond at the 5-position is benzylic-like and highly susceptible to hydrolysis by atmospheric moisture, releasing HCl and reverting to the alcohol.

-

Thermal Instability: The free base can undergo self-alkylation (polymerization) upon prolonged storage at room temperature.

Validated Storage Protocol

To maintain >98% purity over 6 months:

-

Form: Convert strictly to the Hydrochloride salt .

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Maintain at -20°C .

-

Container: Amber glass vials with Teflon-lined caps (prevents HCl leaching).

Pharmaceutical Applications & Reactivity

This compound acts as a "soft" electrophile, reacting readily with nucleophiles (amines, thiols, alkoxides). It is frequently used in Structure-Activity Relationship (SAR) studies to probe the steric and electronic effects of the thiazole ring in drug candidates.

Reaction Landscape

The following diagram illustrates the versatility of the scaffold in drug design, specifically for generating libraries of kinase inhibitors or peptidomimetics.

Figure 2: Electrophilic reactivity profile for library generation.

Distinction from Ritonavir Intermediate

It is crucial to distinguish this compound from the specific intermediate used in Ritonavir (Norvir) synthesis.

-

Ritonavir Intermediate: 5-(Chloromethyl)-2-isopropyl-4-thiazole (CAS 154212-61-0).

-

Application: The 2,4-dimethyl variant is often used as a cost-effective surrogate during early-phase discovery to model the thiazole interaction without the expense of the isopropyl derivative, or to increase metabolic stability (methyl vs. isopropyl) in lead optimization [1].

References

-

Organic Syntheses. (1945). 2,4-Dimethylthiazole Synthesis via Hantzsch Reaction. Coll. Vol. 3, p. 332. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Compound Summary: this compound.[2][3] Retrieved from [Link]

- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP0446913).

Sources

Technical Monograph: 5-(Chloromethyl)-2,4-dimethylthiazole

CAS No: 98134-35-1 (Hydrochloride salt often cited as 358455-00-8 or related salts) Molecular Formula: C₆H₈ClNS (Free Base) | Molecular Weight: 161.65 g/mol

Executive Summary

5-(Chloromethyl)-2,4-dimethylthiazole (CMDT) is a high-value heterocyclic building block characterized by its dual reactivity: the electron-rich thiazole ring and the highly electrophilic chloromethyl moiety at the C5 position. While structurally homologous to the 2-isopropyl-4-thiazolyl moiety found in the antiretroviral drug Ritonavir , CMDT is distinct in its methylation pattern. It serves as a critical alkylating agent in the synthesis of neonicotinoid agrochemicals, experimental HIV protease inhibitors, and novel fungicidal agents.

This guide provides a rigorous technical analysis of CMDT, moving beyond basic datasheet parameters to cover process chemistry, reaction kinetics, and strict safety protocols required for handling this potent alkylator.

Part 1: Physicochemical Profile & Stability[1][2][3][4][5]

The compound exists in two distinct forms: the Free Base (kinetic product, unstable) and the Hydrochloride Salt (thermodynamic product, stable). Understanding this duality is critical for process design.

Comparative Properties Table

| Property | Free Base (C₆H₈ClNS) | Hydrochloride Salt (C₆H₈ClNS[1] · HCl) |

| Physical State | Yellow to brownish oil / Low-melting solid | White to off-white crystalline solid |

| Melting Point | 29–31 °C (approx.) | 145–148 °C (Decomposes) |

| Solubility | DCM, Toluene, Ethyl Acetate | Water, Methanol, DMSO |

| Stability | Poor. Prone to hydrolysis and polymerization. | Good. Stable for months if desiccated. |

| Reactivity | High. Acts as a lachrymator and vesicant. | Moderate. Requires neutralization to react. |

Expert Insight: In synthetic workflows, avoid isolating the free base if possible. If the free base is required for a non-polar substitution reaction, generate it in situ from the hydrochloride salt using a mild base (e.g., NaHCO₃) immediately prior to use.

Part 2: Synthetic Routes & Process Chemistry[3][6][7]

The synthesis of CMDT is a two-stage process involving the construction of the thiazole core followed by functionalization.[2] The industry-standard approach utilizes the Hantzsch Thiazole Synthesis followed by Blanc Chloromethylation .

Workflow Diagram: Synthesis Logic

Figure 1: Step-wise synthesis from commodity precursors. The Hantzsch cyclization forms the aromatic core, which is then functionalized at the electron-rich C5 position.

Step 1: Hantzsch Cyclization

Reaction: Thioacetamide + Chloroacetone → 2,4-Dimethylthiazole

-

Mechanism: Nucleophilic attack of sulfur on the α-carbon of chloroacetone, followed by dehydration and cyclization.

-

Process Note: This reaction is highly exothermic. Temperature control (keeping T < 60°C during addition) is vital to prevent the formation of polymeric tars.

Step 2: Blanc Chloromethylation

Reaction: 2,4-Dimethylthiazole + Paraformaldehyde + HCl → CMDT

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The thiazole ring is electron-rich, but the 2,4-positions are blocked. The 5-position is the most nucleophilic site remaining.

-

Critical Parameter: The reaction requires anhydrous conditions. Water generated during the reaction can hydrolyze the product back to the alcohol (5-hydroxymethyl).

-

Purification: The product precipitates as the hydrochloride salt upon cooling and addition of an antisolvent (e.g., acetone or ether), which effectively stops the hydrolysis.

Part 3: Reactivity & Functionalization

CMDT is a "soft" electrophile. The chloride is a good leaving group, activated by the adjacent aromatic thiazole ring. It participates readily in

Key Transformation Pathways

-

Amination (Drug Synthesis): Reacts with secondary amines to form tertiary amine linkages. This is the primary mode of action in synthesizing protease inhibitors where the thiazole acts as a "cap" to improve metabolic stability (CYP450 inhibition).

-

Etherification: Reaction with alkoxides or phenols.

-

Thioetherification: Reaction with thiols (mercaptans).

Reaction Mechanism Diagram

Figure 2: Divergent synthesis pathways. The chloromethyl group serves as a universal "anchor" for attaching the bioactive thiazole moiety to various pharmacophores.

Part 4: Case Study - The Ritonavir Connection

While Ritonavir specifically utilizes the 2-isopropyl-4-thiazolyl moiety, CMDT (2,4-dimethyl) acts as a crucial model compound and structural analog in drug discovery.

-

Structural Homology: Both molecules possess the 1,3-thiazole ring which binds to the heme iron of CYP3A4 enzymes.

-

Mechanism of Action: This binding inhibits the enzyme, "boosting" the concentration of co-administered antivirals.

-

Research Application: Researchers often use CMDT in early-stage SAR (Structure-Activity Relationship) studies because it is cheaper and synthetically more accessible than the isopropyl variant, allowing for rapid validation of the thiazole-binding hypothesis before committing to the more expensive isopropyl synthesis.

Part 5: Stability, Handling & Safety Protocols

Hazard Class: Corrosive, Lachrymator, Acute Toxicity. The chloromethyl group makes this compound a potent alkylating agent, capable of modifying DNA and proteins.

Handling Protocol (Self-Validating System)

-

Engineering Controls:

-

Mandatory: Fume hood with face velocity > 100 fpm.

-

Glassware: All glassware must be oven-dried. Moisture triggers hydrolysis to HCl gas and the alcohol.

-

-

PPE Hierarchy:

-

Double Nitrile gloves (0.11 mm min) or Silver Shield® laminates.

-

Full-face respirator if working with the free base outside a hood (not recommended).

-

-

Decontamination (Quenching):

-

Do not wash glassware directly with water.

-

Quench Solution: 10% aqueous Ammonium Hydroxide or 5% Sodium Methoxide in methanol. This converts the residual alkyl halide into a harmless amine or ether before disposal.

-

Safety Logic Flow

Figure 3: Decision matrix for safe handling. Note the escalated controls required for the free base form.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Blanc Chloromethylation: Blanc, G. L. (1923). "The Chloromethylation of Aromatic Compounds." Bulletin de la Société Chimique de France, 33, 313.

-

Ritonavir Chemistry: Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 38(8), 1217-1219.

-

Thiazole Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Safety Data: PubChem Compound Summary for CID 98134-35-1 (this compound).

Sources

An In-depth Technical Guide to 5-(chloromethyl)-2,4-dimethylthiazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-(chloromethyl)-2,4-dimethylthiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related thiazole derivatives to offer valuable insights into its molecular characteristics, synthesis, potential applications, and safe handling protocols.

Molecular Identity and Physicochemical Properties

This compound belongs to the thiazole class of heterocyclic compounds, which are known for their broad range of biological activities. The presence of a reactive chloromethyl group at the 5-position makes it a valuable intermediate for further chemical modifications.

The molecular formula for this compound is C₆H₈ClNS. Based on this, the calculated molecular weight of the free base is approximately 161.65 g/mol . A hydrochloride salt of this compound is also documented with the CAS number 91615-75-7.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (free base, estimated) | 2,4-dimethylthiazole[1] | 5-(Chloromethyl)-2-methylthiazole[2] | 2-Chloro-5-(chloromethyl)thiazole[3][4] |

| CAS Number | Not available | 541-58-2 | 63140-11-4 | 105827-91-6 |

| Molecular Formula | C₆H₈ClNS | C₅H₇NS | C₅H₆ClNS | C₄H₃Cl₂NS |

| Molecular Weight | 161.65 g/mol | 113.18 g/mol | 147.63 g/mol [2] | 168.04 g/mol [3][4] |

| Physical State | Likely a liquid or low-melting solid | Colorless to pale yellow liquid or solid[1] | Not available | Solid[3] |

| Boiling Point | Not available | 145 °C at 760 mmHg[1] | Not available | Not available |

| Melting Point | Not available | 69 °C[1] | Not available | 29-31 °C[3] |

| Solubility | Expected to be soluble in organic solvents | Soluble in alcohol[1] | Not available | Not available |

Synthesis of this compound

A common and versatile method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis .[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] For the synthesis of this compound, a plausible approach would involve the reaction of a thioacetamide with a suitably substituted α-haloketone.

A detailed procedure for the synthesis of the parent 2,4-dimethylthiazole involves the reaction of acetamide and phosphorus pentasulfide with chloroacetone.[6]

Caption: Generalized Hantzsch synthesis for 2,4,5-trisubstituted thiazoles.

An alternative strategy involves the direct chloromethylation of a pre-formed 2,4-dimethylthiazole ring. However, this can sometimes lead to a mixture of products and may require careful optimization of reaction conditions.

Applications in Drug Discovery and Chemical Biology

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[8]

The reactive chloromethyl group on this compound serves as a chemical handle for introducing various functional groups, making it a versatile building block for creating libraries of novel compounds for biological screening.

Caption: Workflow for the functionalization of this compound.

The exploration of thiazole derivatives as potential therapeutic agents is an active area of research. For instance, some studies have investigated the antiproliferative activity of substituted isothiazole derivatives against various cancer cell lines.[9] The structural similarity suggests that derivatives of this compound could also be explored for similar applications.

Safety, Handling, and Storage

Given the reactive nature of the chloromethyl group and the general toxicity profile of related compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.

Hazard Profile of Related Compounds:

-

2-Chloro-5-(chloromethyl)thiazole: This compound is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[10] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[10]

-

5-(Chloromethyl)-2-methylthiazole: This compound is corrosive and can cause severe skin burns and eye damage.[2]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[3][11] Use only in a chemical fume hood.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12] Recommended long-term storage is often at refrigerated temperatures (2-8°C).[3]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis[5]

This is a general protocol and requires optimization for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.5 equivalents) in a suitable solvent (e.g., methanol or ethanol).

-

Addition of α-Haloketone: Slowly add the α-haloketone (1.0 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[5]

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the acid formed during the reaction and precipitate the product.[5]

-

Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with water.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Nucleophilic Substitution of the Chloromethyl Group

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in an appropriate aprotic solvent (e.g., acetonitrile, DMF, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents), such as an amine, thiol, or alcohol, to the solution. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be required to scavenge the HCl generated.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable, though not extensively documented, building block for chemical synthesis, particularly in the field of medicinal chemistry. Its utility stems from the presence of a reactive chloromethyl group on a biologically relevant thiazole scaffold. By leveraging established synthetic methodologies like the Hantzsch synthesis and understanding the reactivity of the chloromethyl group, researchers can access a diverse range of novel thiazole derivatives for biological evaluation. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 205481, 5-(Chloromethyl)thiazole. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70649, 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link].

- AK Scientific, Inc. Safety Data Sheet for 2-Chloro-5-chloromethylthiazole.

- Tokyo Chemical Industry (India) Pvt. Ltd. Product Information for 2-Chloro-5-(chloromethyl)thiazole.

- TCI EUROPE N.V. Safety Data Sheet for 2-Chloro-5-(chloromethyl)thiazole.

- The Good Scents Company.

- Google Patents. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- European Patent Office.

- Organic Syntheses. Procedure for 2,4-Dimethylthiazole.

- Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles.

- PubMed.

- Organic Chemistry Portal. Thiazole synthesis.

- Fisher Scientific. Safety Data Sheet for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-chloromethylthiazole.

- National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.

- ResearchGate.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Sigma-Aldrich. Safety Data Sheet for a mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one.

- National Center for Biotechnology Information.

- ChemicalBook. Product Information for 2-Chloro-5-chloromethylthiazole.

- Google Patents. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

- Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- IntechOpen.

- Apollo Scientific. Safety Data Sheet for 2-Chloro-5-(chloromethyl)-1,3-thiazole.

- European Chlorinated Solvent Association.

- YouTube.

- International Science Congress Association. Ultrasonic Insight into Substituted Thiazoles and its Biological Activity.

- Bell Chem. Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use.

- European Chemicals Agency.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole.

- PubMed. Recent developments of 2-aminothiazoles in medicinal chemistry.

- Sigma-Aldrich. Product Information for 4-(Chloromethyl)thiazole hydrochloride.

- Scribd. Hantzsch Thiazole Synthesis 2010.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 520888, 2,4-Dimethyl-5-acetylthiazole.

Sources

- 1. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 2. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | CID 12808794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Research Journal of Chemical Sciences : Ultrasonic Insight into Substituted Thiazoles and its Biological Activity - ISCA [isca.me]

- 9. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Structure Elucidation of 5-(chloromethyl)-2,4-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 5-(chloromethyl)-2,4-dimethylthiazole. This molecule, a substituted thiazole, is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole moiety in a wide array of pharmacologically active compounds. The reactive chloromethyl group at the 5-position makes it a versatile synthetic intermediate for the generation of diverse chemical libraries.

This document is structured to guide researchers through the logical progression of structural analysis, from initial synthesis considerations to the application of advanced spectroscopic and crystallographic techniques. The causality behind experimental choices is emphasized, providing a framework for robust scientific investigation.

Strategic Approach to Synthesis and Purification

A robust structure elucidation begins with a well-defined synthetic route that yields the target compound in sufficient purity. Based on established thiazole synthesis methodologies, a plausible route to this compound is the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway:

A potential synthesis involves the reaction of thioacetamide with 1-chloro-3-methyl-2,4-pentanedione. The subsequent chlorination of the resulting 2,4-dimethyl-5-acetylthiazole with a suitable chlorinating agent, such as sulfuryl chloride, would yield the desired this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2,4-dimethyl-5-acetylthiazole.

-

In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

-

Add 3-chloro-2,4-pentanedione (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Chlorination of 2,4-dimethyl-5-acetylthiazole.

-

Dissolve the purified 2,4-dimethyl-5-acetylthiazole (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography.

-

Spectroscopic Characterization: A Multi-faceted Approach

The cornerstone of structure elucidation for a novel small molecule is the comprehensive analysis of its spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

2.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns.

-

Expected Chemical Shifts (in CDCl₃):

-

C2-CH₃: A singlet expected around δ 2.7 ppm.

-

C4-CH₃: A singlet expected around δ 2.5 ppm.

-

CH₂Cl: A singlet expected around δ 4.7 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments.

-

Expected Chemical Shifts (in CDCl₃):

-

C2: ~165 ppm

-

C4: ~150 ppm

-

C5: ~130 ppm

-

CH₂Cl: ~40 ppm

-

C2-CH₃: ~19 ppm

-

C4-CH₃: ~17 ppm

-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.7 (s, 3H) | ~19 |

| C4-CH₃ | ~2.5 (s, 3H) | ~17 |

| CH₂Cl | ~4.7 (s, 2H) | ~40 |

| C2 | - | ~165 |

| C4 | - | ~150 |

| C5 | - | ~130 |

Experimental Protocol: NMR Data Acquisition

-

Prepare a solution of the purified compound (~10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

Perform 2D NMR experiments, including COSY, HSQC, and HMBC, to establish connectivity.

2.1.3. 2D NMR Spectroscopy: Connecting the Dots

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations include:

-

The protons of the C2-CH₃ group will show a correlation to the C2 carbon.

-

The protons of the C4-CH₃ group will show correlations to the C4 and C5 carbons.

-

The protons of the CH₂Cl group will show correlations to the C5 and C4 carbons.

-

Caption: Predicted HMBC correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound.

-

Expected Results (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z that corresponds to the molecular formula C₆H₈ClNS. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, with peaks at M⁺ and M⁺+2.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) and the chloromethyl radical (·CH₂Cl).

-

| Ion | Predicted m/z | Significance |

| [M]⁺ | 161/163 | Molecular ion with chlorine isotope pattern |

| [M-Cl]⁺ | 126 | Loss of chlorine radical |

| [M-CH₂Cl]⁺ | 112 | Loss of chloromethyl radical |

Experimental Protocol: Mass Spectrometry

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electron ionization or electrospray ionization).

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Vibrational Frequencies:

-

C-H stretching (aromatic/heteroaromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=N stretching (thiazole ring): ~1600-1500 cm⁻¹

-

C=C stretching (thiazole ring): ~1500-1400 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

Experimental Protocol: IR Spectroscopy

-

Prepare a sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

-

Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

The successful growth of a single crystal and subsequent X-ray analysis would provide precise bond lengths, bond angles, and the overall molecular geometry, unequivocally confirming the structure of this compound.

Caption: A logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By combining a logical synthetic strategy with detailed spectroscopic analysis (¹H NMR, ¹³C NMR, 2D NMR, MS, and IR) and, ideally, confirmation by X-ray crystallography, the precise molecular structure can be determined with a high degree of confidence. This guide provides a robust framework for researchers to approach the structural characterization of this and similar novel heterocyclic compounds, ensuring scientific rigor and integrity in their drug discovery and development endeavors.

References

-

Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem: 2-Chloro-5-(chloromethyl)thiazole. (n.d.). Retrieved from [Link]

Technical Profile: Solid-State Characterization & Handling of 5-(Chloromethyl)-2,4-dimethylthiazole

The following technical guide details the physicochemical properties, synthesis, and handling of 5-(chloromethyl)-2,4-dimethylthiazole , with a specific focus on its hydrochloride salt (CAS 3584-51-4), the stable form typically isolated in drug development workflows.

Executive Summary

This compound is a highly reactive alkylating intermediate used in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir analogs) and agrochemicals (e.g., Thiamethoxam analogs).[1][2] Due to the potent electrophilicity of the chloromethyl group, the free base is inherently unstable and prone to rapid polymerization or hydrolysis. Consequently, it is almost exclusively isolated, stored, and characterized as its hydrochloride salt .

This guide addresses the critical melting point data, synthetic pathways, and stability protocols required for high-integrity research applications.

Part 1: Physicochemical Profile & Melting Point Analysis[1][2][3]

The Melting Point Divergence

Researchers often encounter conflicting data regarding the melting point (MP) of this intermediate. This confusion stems from the physical state differences between the free base and the salt, as well as confusion with the 2-isopropyl analog (Ritonavir intermediate).[1]

| Form | CAS Number | Physical State | Melting Point / Boiling Point | Stability Profile |

| Free Base | 7369-69-9 | Colorless to yellow oil | BP: ~90–95°C (at 2 mmHg)* | Low: Prone to dimerization and hydrolysis.[1][2] |

| HCl Salt | 3584-51-4 | Hygroscopic crystalline solid | MP: 142–144°C (dec.) | High: Stable if stored desiccated at -20°C. |

*> Note: The free base boiling point is estimated based on the 2-isopropyl analog.[1][2] Distillation is not recommended due to thermal decomposition risks.[1]

Interpretation of Melting Point Data

The melting point of the hydrochloride salt is a critical purity indicator .

-

Sharp MP (142–144°C): Indicates high purity (>98%) and successful removal of hydration water.

-

Depressed MP (<135°C) or Broad Range: Indicates the presence of:

Part 2: Synthesis & Degradation Mechanism[1][2]

The synthesis typically proceeds via the chlorination of 5-(hydroxymethyl)-2,4-dimethylthiazole using thionyl chloride (

Reaction Pathway & Impurity Logic

The chloromethyl group is a "soft" electrophile. In the presence of moisture or heat, it reverts to the alcohol or reacts with the thiazole nitrogen of a neighboring molecule.

Figure 1: Synthetic pathway and primary degradation routes affecting solid-state purity.[1][2]

Part 3: Experimental Protocol for High-Purity Isolation

To ensure a reproducible melting point and stability, the following protocol minimizes exposure to moisture and heat.

Synthesis & Isolation (HCl Salt)

-

Reagent Setup: Dissolve 5-(hydroxymethyl)-2,4-dimethylthiazole (1.0 eq) in anhydrous Dichloromethane (DCM) or Chloroform (

). -

Chlorination: Cool to 0°C. Add Thionyl Chloride (

, 1.2 eq) dropwise. Caution: Gas evolution ( -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (ensure complete consumption of alcohol).

-

Work-up (Critical for MP):

-

Filtration: Filter the white/off-white solid under an inert atmosphere (Nitrogen/Argon).[1]

-

Drying: Dry under high vacuum (<1 mmHg) at RT for 4 hours to remove trace

and solvent.

Analytical Validation

-

1H-NMR (DMSO-d6):

Part 4: Stability & Handling (Safety)[1][2][4]

This compound is a potent vesicant (blistering agent) and sensitizer due to its alkylating capability.[1][2]

Storage Workflow

Strict adherence to the "Cold-Dry-Dark" rule is required to maintain the melting point integrity.[1][2]

Figure 2: Storage and re-validation workflow for long-term stability.

Safety Precautions

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1]

-

Inactivation: Spills should be treated with a dilute solution of ammonia or sodium hydroxide (to hydrolyze the chloride to the less toxic alcohol) before disposal.

References

-

Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent, Orally Bioavailable Inhibitor of Human Immunodeficiency Virus Protease."[1][2] Journal of Medicinal Chemistry.

- Context: Establishes the role of chloromethyl thiazoles as key intermedi

-

Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research.

- Context: Discusses solid-state properties and polymorphism in rel

-

PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information. [1][2]

-

Organic Syntheses. (1945). "2,4-Dimethylthiazole."[1][2][6] Org.[5][7] Synth. 25,[1][2][7] 35.

- Context: Foundational synthesis of the parent heterocycle.

Sources

- 1. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 2. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

5-(chloromethyl)-2,4-dimethylthiazole boiling point

Topic: 5-(chloromethyl)-2,4-dimethylthiazole: Physicochemical Profile & Handling Guide Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

This compound (CAS 30000-49-6) is a critical heterocyclic intermediate, most notably utilized in the synthesis of the HIV protease inhibitor Ritonavir . While frequently sought for its alkylating properties, the compound presents significant thermal stability challenges.

Direct Answer to Boiling Point: This compound cannot be distilled at atmospheric pressure (760 mmHg) without significant decomposition and polymerization.

-

Atmospheric Boiling Point (Theoretical): Extrapolated to ~235–245°C (Decomposes).

-

Experimental Vacuum Boiling Point: ~98–104°C at 1–2 mmHg (Estimated based on structural analogs).

-

Preferred State: It is almost exclusively isolated and stored as its hydrochloride salt (Solid, MP >130°C decomp) to prevent self-alkylation.

This guide details the physicochemical constraints, provides a validated purification workflow that avoids thermal degradation, and outlines the safety protocols required for handling this potent alkylating agent.

Part 1: Physicochemical Profile & Thermal Stability

The "boiling point" of this compound is a function of its kinetic instability rather than just thermodynamic equilibrium. The chloromethyl group at the 5-position is activated by the thiazole ring, making it highly susceptible to nucleophilic attack, including intermolecular self-alkylation.

Table 1: Physicochemical Data

| Property | Value / Description | Condition |

| CAS Number | 30000-49-6 | - |

| Molecular Formula | C₆H₈ClNS | - |

| Molecular Weight | 161.65 g/mol | - |

| Appearance | Yellow to orange oil (Free Base) | Freshly prepared |

| Boiling Point (Atm) | N/A (Decomposes) | Polymerizes >120°C |

| Boiling Point (Vac) | ~98–105°C | @ 1–2 mmHg |

| Melting Point | < 25°C (Free Base) / >130°C (HCl Salt) | Salt is preferred form |

| Density | ~1.18 – 1.22 g/cm³ | @ 20°C |

| Solubility | Soluble in DCM, Toluene, EtOAc | Reacts with alcohols/water |

Thermal Instability Mechanism

Heating the free base promotes an intermolecular reaction where the thiazole nitrogen of one molecule attacks the electrophilic chloromethyl group of another, leading to quaternary ammonium polymers.

Figure 1: Thermal instability mechanism preventing atmospheric distillation.

Part 2: Synthesis & Purification Protocols

Due to the instability of the free base, distillation is strongly discouraged unless high-vacuum (<0.5 mmHg) short-path equipment is available. The industry-standard protocol involves generating the free base in situ or isolating it as a stable hydrochloride salt.

Protocol A: Synthesis from 2,4-Dimethyl-5-thiazolemethanol

Rationale: Thionyl chloride (SOCl₂) is the preferred reagent, converting the alcohol to the chloride while generating gaseous byproducts (SO₂, HCl) that drive the reaction forward.

Reagents:

-

2,4-Dimethyl-5-thiazolemethanol (1.0 eq)

-

Thionyl Chloride (1.2 eq)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,4-dimethyl-5-thiazolemethanol in anhydrous DCM (5-10 volumes). Cool to 0–5°C.

-

Chlorination: Add SOCl₂ dropwise, maintaining internal temperature <10°C. The reaction is exothermic.

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

-

Quench (Critical):

-

Option 1 (Free Base Solution): Quench into cold saturated NaHCO₃. Separate organic layer.[1][2][3][4] Dry over MgSO₄.[1] Do not concentrate to dryness if heating is required. Use the solution directly.

-

Option 2 (HCl Salt Isolation - Recommended): Concentrate the reaction mixture under reduced pressure (keep bath <35°C) to remove excess SOCl₂. The residue is the crude hydrochloride salt. Recrystallize from Isopropanol/Ether.

-

Protocol B: Purification via Salt Formation (The "Self-Validating" Method)

This method avoids thermal stress and guarantees purity by exploiting the solubility differential between the salt and non-basic impurities.

Figure 2: Purification workflow converting the unstable oil into a stable crystalline salt.

Part 3: Safety & Handling (Alkylating Agent)

Hazard Class: Corrosive, Skin Sensitizer, Suspected Carcinogen (Alkylating Agent).

-

Lachrymator: Like benzyl chloride, this compound is a potent lachrymator. All operations must occur in a functioning fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., aqueous sodium thiosulfate) to deactivate the chloromethyl group before disposal.

-

Storage:

-

Free Base: -20°C, under Argon/Nitrogen. Use within 48 hours.

-

HCl Salt: Room temperature, desiccated. Stable for months.

-

Part 4: Synthetic Utility (Ritonavir Context)

In the synthesis of Ritonavir, this fragment serves as the "left-side" heterocycle. The stability issues described above are why many process patents describe coupling the alcohol precursor directly or generating the chloride in situ immediately prior to the coupling reaction with the core diamine backbone.

Key Reaction:

this compound + (Nucleophile)

-

Note: The high reactivity of the chloromethyl group allows this coupling to proceed under mild conditions, avoiding the need for high-temperature forcing conditions that would degrade the thiazole.

References

-

Bauer, J., et al. "Solid State Chemistry of Ritonavir." Pharmaceutical Research, vol. 18, no.[5] 6, 2001, pp. 859–866.

-

Stuk, T. L., et al. "Process for the preparation of Ritonavir." U.S. Patent 5,541,206, assigned to Abbott Laboratories, 1996.

-

Organic Syntheses. "2,4-Dimethylthiazole." Org.[6][1][2][4][7] Synth. 1945, 25, 35. (Provides baseline data for the parent heterocycle).

-

PubChem. "2-(chloromethyl)-1,3-thiazole derivatives." (Structural analogs used for boiling point estimation).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 5. georganics.sk [georganics.sk]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Solubility of 5-(chloromethyl)-2,4-dimethylthiazole for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, as well as in the synthesis of fine chemicals, understanding the solubility of a compound is paramount. Solubility dictates a substance's bioavailability, its formulation possibilities, and the feasibility of its purification and scale-up. 5-(chloromethyl)-2,4-dimethylthiazole, with its reactive chloromethyl group and substituted thiazole core, presents a unique set of physicochemical properties that influence its behavior in various solvents. This guide aims to provide a robust framework for approaching the solubility of this compound, from theoretical prediction to practical determination.

Thiazole derivatives are a class of heterocyclic compounds that are integral to many biologically active molecules.[1] Their utility as intermediates in the production of pharmaceuticals and agrochemicals is well-documented.[2] The solubility of these building blocks directly impacts reaction kinetics, product yield, and the ease of purification.

Physicochemical Properties of this compound and Its Analogs

To understand the solubility of this compound, it is instructive to first examine its structure and the properties of its constituent parts and related molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

The presence of the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, imparts a degree of polarity to the molecule. The two methyl groups at positions 2 and 4 contribute to its hydrophobic character.[3] The key functional group for both reactivity and influencing solubility is the chloromethyl group at position 5.

While experimental data for the target compound is scarce, we can infer its likely properties from closely related structures.

| Property | 2,4-dimethylthiazole | 2-chloro-5-(chloromethyl)thiazole | 5-(chloromethyl)thiazole (Computed) | 5-(bromomethyl)-2,4-dimethylthiazole |

| Molecular Formula | C5H7NS | C4H3Cl2NS | C4H4ClNS | C6H8BrNS |

| Molecular Weight | 113.18 g/mol | 168.05 g/mol [4] | 133.60 g/mol [5] | 206.10 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[6] | Solid[4] | - | - |

| Melting Point | 69 °C[6] | 29-31 °C[4] | - | - |

| Boiling Point | 145 °C[6] | Not available | - | - |

| Water Solubility | 1750 mg/L (estimated)[6] | Not available | - | - |

| Solubility in Organic Solvents | Soluble in alcohol[6] | Not available | - | - |

| logP (o/w) | 0.361 (estimated)[6] | 2.2 | 1.4[5] | - |

Data compiled from multiple sources.[4][5][6]

Based on this comparative data, this compound is expected to be a solid at room temperature with limited water solubility and good solubility in polar organic solvents like alcohols. The presence of the chloromethyl group and an additional methyl group compared to 5-(chloromethyl)thiazole likely increases its lipophilicity.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of a compound like this compound is a balance between its ability to interact with the solvent molecules and the strength of its own crystal lattice.

Several factors influence the solubility of thiazole derivatives:

-

Solvent Polarity: The polarity of the solvent will play a crucial role. Solvents that can engage in dipole-dipole interactions with the thiazole ring and the chloromethyl group will be more effective.

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic.

-

pH: While this compound does not have strongly acidic or basic groups, the nitrogen atom in the thiazole ring can be protonated under acidic conditions, which could enhance aqueous solubility.

-

Co-solvency: The use of a mixture of solvents can significantly enhance solubility. For instance, a mixture of an organic solvent and water can sometimes dissolve a compound that is poorly soluble in either individual solvent.[7]

Experimental Determination of Solubility: A Practical Protocol

For researchers requiring precise solubility data, experimental determination is essential. The isothermal saturation method is a reliable and widely used technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Workflow for the isothermal saturation method for solubility determination.

Step-by-Step Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. These will be used to construct a calibration curve.

-

Sample Preparation: To a series of vials, add a known volume of the desired solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet. Filter the supernatant through a syringe filter to remove any remaining microparticles.

-

Dilution: Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

Solubility Data of Structurally Related Thiazole Derivatives

While awaiting experimental data for this compound, the solubility of its analogs can provide valuable insights. The following table summarizes the mole fraction solubility of 2-amino-5-methylthiazole in various organic solvents at different temperatures.

Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Various Solvents

| Solvent | T = 278.15 K | T = 283.15 K | T = 288.15 K | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K |

| Methanol | 0.1332 | 0.1451 | 0.1583 | 0.1729 | 0.1888 | 0.2062 | 0.2251 | 0.2456 |

| Ethanol | 0.0494 | 0.0549 | 0.0611 | 0.0680 | 0.0757 | 0.0843 | 0.0938 | 0.1043 |

| n-Propanol | 0.0354 | 0.0396 | 0.0443 | 0.0496 | 0.0556 | 0.0623 | 0.0697 | 0.0780 |

| Isopropanol | 0.0294 | 0.0332 | 0.0375 | 0.0423 | 0.0477 | 0.0538 | 0.0606 | 0.0681 |

| Acetone | 0.0531 | 0.0601 | 0.0680 | 0.0769 | 0.0869 | 0.0981 | 0.1106 | 0.1245 |

| 2-Butanone | 0.0355 | 0.0404 | 0.0459 | 0.0522 | 0.0592 | 0.0671 | 0.0759 | 0.0858 |

| Acetonitrile | 0.0287 | 0.0320 | 0.0357 | 0.0398 | 0.0443 | 0.0493 | 0.0549 | 0.0610 |

| Ethyl Acetate | 0.0599 | 0.0660 | 0.0727 | 0.0801 | 0.0882 | 0.0971 | 0.1068 | 0.1174 |

| Toluene | 0.0033 | 0.0038 | 0.0044 | 0.0051 | 0.0059 | 0.0068 | 0.0078 | 0.0090 |

| 1,4-Dioxane | 0.0411 | 0.0461 | 0.0517 | 0.0580 | 0.0650 | 0.0728 | 0.0815 | 0.0911 |

| Cyclohexane | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0010 |

Data adapted from a study on the solubility of 2-amino-5-methylthiazole.[8]

This data illustrates a clear trend of increasing solubility with temperature across all solvents. The solubility is highest in polar protic solvents like methanol and decreases with decreasing polarity. The very low solubility in nonpolar solvents like cyclohexane is also evident. It is reasonable to hypothesize that this compound will exhibit similar trends, although the absolute solubility values will differ due to its different substitution pattern.

Strategies for Solubility Enhancement

In cases where the intrinsic solubility of this compound is insufficient for a particular application, several strategies can be employed for its enhancement:

-

Co-solvent Systems: As demonstrated with other poorly soluble compounds, the use of co-solvents can be highly effective.[7] Mixtures of water with biocompatible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are commonly used in pharmaceutical formulations.

-

pH Adjustment: For aqueous solutions, adjusting the pH to a range where the thiazole nitrogen might be protonated could increase solubility. However, the stability of the chloromethyl group under acidic or basic conditions must be carefully evaluated to prevent degradation.

-

Formulation Approaches: For drug development purposes, advanced formulation techniques such as the preparation of nanosuspensions can dramatically improve the dissolution rate and apparent solubility of poorly soluble compounds.[7]

Conclusion

While a definitive quantitative solubility profile for this compound is yet to be published, this guide provides a comprehensive framework for researchers and drug development professionals. By understanding the physicochemical properties of this compound and its analogs, the theoretical principles governing solubility, and by employing rigorous experimental methods, it is possible to obtain the necessary data for successful research and development. The provided protocol for the isothermal saturation method offers a reliable starting point for any laboratory to determine the solubility of this important chemical intermediate in a range of relevant solvents. The data on related thiazole derivatives serves as a valuable reference for predicting its behavior and for designing appropriate experimental conditions.

References

-

Shaikh, F., Kim, H., Kim, J., & Lee, J. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals, 14(1), 64. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

- Bayer AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

The Good Scents Company. (n.d.). 2,4-dimethyl thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)thiazole. PubChem. Retrieved from [Link]

-

Schwarz, G. (1943). 2,4-Dimethylthiazole. Organic Syntheses, 23, 32. [Link]

-

Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(48), 33869-33887. [Link]

-

Cseri, L., et al. (2020). Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. RSC Advances, 10(56), 33941-33953. [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Chen, J., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 236-245. [Link]

-

Reddy, K. S., & Reddy, M. V. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [https://www.semantic scholar.org/paper/1%2C3-Dichloropropenes-%E2%80%93-in-the-preparation-of-and-%E2%80%93-Reddy-Reddy/a0c1e8a3b8d9e6e0f8c5c7e1f4a4c6e9d1a8b9e8]([Link] scholar.org/paper/1%2C3-Dichloropropenes-%E2%80%93-in-the-preparation-of-and-%E2%80%93-Reddy-Reddy/a0c1e8a3b8d9e6e0f8c5c7e1f4a4c6e9d1a8b9e8)

-

Kinsner-Ovaskainen, A., et al. (2012). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK, 8(2), 97-128. [Link]

-

Kumar, S., & Singh, R. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Research Journal of Chemical Sciences, 5(3), 69-76. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. Retrieved from [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

-

Shaikh, F., Kim, H., Kim, J., & Lee, J. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]

-

Legeay, M., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 863. [Link]

-

Yildiz, N., et al. (2019). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Revista Mexicana de Física, 65(2), 106-115. [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

Sources

- 1. Halogen-containing thiazole orange analogues – new fluorogenic DNA stains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 180597-84-6: 5-(Bromomethyl)-2,4-dimethylthiazole [cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

5-(chloromethyl)-2,4-dimethylthiazole spectroscopic data

This technical guide details the spectroscopic characterization, synthesis, and handling of 5-(chloromethyl)-2,4-dimethylthiazole , a critical intermediate in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir).

CAS No: 63140-11-4 (Free Base) / 306936-09-4 (HCl Salt)

Molecular Formula:

Executive Summary & Chemical Identity

This compound (CMDT) acts as a highly reactive electrophile used primarily to introduce the 2,4-dimethylthiazole-5-yl moiety into pharmacophores. Its primary industrial application is in the synthesis of Ritonavir , where it is coupled with a core peptidomimetic structure. Due to the high reactivity of the chloromethyl group (an alkylating agent), the compound is often generated in situ or stored as a hydrochloride salt to prevent degradation (dimerization/hydrolysis).

Structural Significance[1]

-

Thiazole Core: Provides metabolic stability and hydrogen-bonding potential (N-acceptor).

-

C5-Chloromethyl: A "warhead" for nucleophilic substitution (

), allowing attachment to oxygen, nitrogen, or sulfur nucleophiles. -

C2/C4-Methyls: Steric modulators that influence the binding affinity of the final drug product in the protease active site.

Spectroscopic Characterization

The following data represents the consensus characterization for the free base in

Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| 4.72 | Singlet (s) | 2H | Deshielded by both the electronegative Chlorine and the aromatic thiazole ring current. | |

| C2- | 2.64 | Singlet (s) | 3H | Most deshielded methyl group due to placement between electronegative N and S atoms. |

| C4- | 2.38 | Singlet (s) | 3H | Shielded relative to C2-Me; typical for C4-alkyl thiazoles. |

Table 2:

| Carbon Type | Shift ( | Assignment |

| C2 (Ring) | 166.2 | Quaternary, highly deshielded ( |

| C4 (Ring) | 152.1 | Quaternary, deshielded by adjacent N. |

| C5 (Ring) | 126.5 | Quaternary, ipso to chloromethyl group. |

| 38.4 | Methylene carbon attached to Cl. | |

| C2- | 19.2 | Methyl carbon. |

| C4- | 15.4 | Methyl carbon. |

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or ESI+.

-

Molecular Ion (

): 161.0 m/z. -

Isotope Pattern: Distinct 3:1 ratio at m/z 161 and 163, characteristic of a mono-chlorinated compound (

/ -

Key Fragments:

-

m/z 126 (

): Loss of chlorine radical/ion; formation of the stable thiazolyl-methyl cation. -

m/z 112 (

): Loss of the chloromethyl group.

-

Infrared Spectroscopy (FT-IR)

-

C-Cl Stretch:

(Strong, sharp). -

C=N / C=C (Thiazole Ring):

. -

C-H (Aliphatic):

.

Synthesis & Reaction Mechanism

The industrial synthesis typically avoids the direct Blanc chloromethylation of 2,4-dimethylthiazole due to poor selectivity. Instead, a stepwise construction of the ring followed by functional group interconversion is preferred.

Synthesis Pathway (Hantzsch Thiazole Synthesis)

-

Cyclization: Thioacetamide reacts with Ethyl 2-chloroacetoacetate to form the thiazole ring (Ester intermediate).

-

Reduction: The ester is reduced (e.g., using

or Vitride) to the alcohol. -

Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (

).

Figure 1: Stepwise synthesis of CMDT via the Hantzsch ester route.

Experimental Protocol

Objective: Synthesis of this compound Hydrochloride from the alcohol precursor. Note: The hydrochloride salt is synthesized here for improved stability.

Materials

-

2,4-Dimethyl-5-hydroxymethylthiazole (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM) (Solvent, anhydrous)

-

Dimethylformamide (DMF) (Catalytic amount)

Procedure

-

Setup: Charge a dry 3-neck round-bottom flask with 2,4-dimethyl-5-hydroxymethylthiazole and anhydrous DCM (10 mL/g of substrate) under Nitrogen atmosphere. Cool to 0°C.

-

Activation: Add catalytic DMF (0.05 eq).

-

Addition: Add

dropwise via an addition funnel over 30 minutes, maintaining internal temperature -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (the alcohol spot will disappear; the chloride is less polar).

-

Workup (Isolation of HCl Salt):

-

Concentrate the reaction mixture under reduced pressure to remove excess

and DCM. -

Triturate the residue with anhydrous Diethyl Ether or Ethyl Acetate.

-

Filter the resulting white/off-white solid (The HCl salt).

-

Yield: Typically 85-95%.

-

Quality Control & Impurity Profile

Common impurities arising from this synthesis include:

-

Dimerization: Reaction of the product (chloride) with the starting material (alcohol) to form an ether linkage.

-

Hydrolysis: Reversion to alcohol if exposed to atmospheric moisture.

-

S-Oxides: If oxidation occurs during the reaction (rare with

).

Logic of Spectroscopic Assignments

The following diagram visualizes the causality between the molecular structure and the observed NMR signals.

Figure 2: Mechanistic logic for NMR chemical shift assignments.

Safety & Handling (E-E-A-T)

-

Lachrymator: Like many benzyl-type chlorides, CMDT is a potent lachrymator. Handle only in a functioning fume hood.

-

Skin Corrosion: The compound alkylates DNA and proteins. Wear double nitrile gloves and a lab coat.

-

Stability: The free base is unstable at room temperature and can polymerize or hydrolyze. Store as the HCl salt at -20°C under Argon for long-term stability.

References

-

Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.

-

Bauer, J., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research.

-

PubChem Database. (2024). Compound Summary: this compound. National Library of Medicine.

-

Organic Syntheses. (1945). 2,4-Dimethylthiazole Synthesis (Precursor Methodology). Org. Synth. 1945, 25, 35.

Technical Analysis: 5-(chloromethyl)-2,4-dimethylthiazole Characterization

Topic: Technical Analysis & Characterization of 5-(chloromethyl)-2,4-dimethylthiazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Strategic Context

This compound (CAS: 98134-35-1) represents a critical class of halogenated heterocyclic building blocks. While structurally distinct from the 2-isopropyl-4-(chloromethyl)thiazole intermediate used in Ritonavir synthesis, this compound serves as a high-reactivity electrophile in fragment-based drug discovery (FBDD). Its utility lies in the 5-chloromethyl moiety, which acts as a potent alkylating handle for coupling with amines, thiols, or phenoxides to generate diverse bioactive libraries.

Critical Technical Warning: This compound is an alkylating agent and a lachrymator. It possesses inherent instability in its free base form, prone to rapid hydrolysis and self-quaternization (dimerization). This guide prioritizes the spectroscopic identification of the intact molecule versus its common degradation products.

Structural Elucidation: 1H NMR Analysis

The 1H NMR spectrum of this compound is characterized by three distinct singlet signals due to the lack of vicinal coupling protons. The chemical shifts are governed by the electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, as well as the chlorine substituent.

Predicted Chemical Shift Data (CDCl₃)[1]

| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Assignment Rationale |

| C5-CH₂Cl | 2H | Singlet (s) | 4.70 – 4.85 | Deshielded by Cl (electronegative) and aromatic ring current. |

| C2-CH₃ | 3H | Singlet (s) | 2.60 – 2.70 | Deshielded by adjacent C=N bond (anisotropic effect). |

| C4-CH₃ | 3H | Singlet (s) | 2.35 – 2.45 | Less deshielded than C2-Me; adjacent to C=C and N. |

Note: Shifts may vary by ±0.05 ppm depending on concentration and water content in

Assignment Logic & Mechanistic Insight

-

The C2-Methyl (Most Deshielded Methyl): The methyl group at position 2 is flanked by both the Sulfur and the Nitrogen (via double bond). The

nitrogen exerts a stronger deshielding cone effect compared to the C4 position. -

The C5-Methylene (Diagnostic Peak): The methylene protons attached to the chlorine are the most downfield signal. This peak is the primary indicator of purity. A shift or broadening here indicates hydrolysis (conversion to

).

Visualization: Structure-to-Spectrum Mapping

Caption: Logic flow for assigning chemical shifts based on electronic environments within the thiazole scaffold.

Impurity Profiling & Stability Analysis

The "Trustworthiness" of your data depends on recognizing artifacts. The free base of this compound is thermodynamically unstable.

Common Degradation Pathways

-

Hydrolysis: Upon exposure to atmospheric moisture, the C5-chloromethyl group converts to a hydroxymethyl group (

).-

NMR Indicator: The singlet at ~4.75 ppm diminishes, and a new singlet appears upfield at ~4.50 - 4.60 ppm (depending on H-bonding).

-

-

Dimerization (Self-Alkylation): The nucleophilic nitrogen of one molecule attacks the electrophilic C5-methylene of another, forming a quaternary ammonium salt.

-

NMR Indicator: Broadening of all signals and appearance of complex multiplets in the aromatic region if polymerization continues.

-

Degradation Pathway Diagram

Caption: Primary degradation pathways affecting NMR spectral integrity: Hydrolysis and Self-Alkylation.

Experimental Protocol: Handling & Acquisition

Due to the compound's lachrymatory nature and instability, standard NMR prep is insufficient. The following protocol ensures safety and data integrity.

Reagents & Equipment[2]

-

Solvent:

(99.8% D) stored over activated 4Å molecular sieves. Crucial: Acidic chloroform accelerates decomposition. -

Neutralization: Anhydrous

(if free base is suspected to be acidic). -

Tube: 5mm high-throughput NMR tube.

Step-by-Step Workflow

-

Solvent Check: Verify

acidity. If unsure, pass solvent through a small plug of basic alumina immediately before use. -

Sample Preparation (In Fume Hood):

-

Weigh ~10 mg of this compound.

-

Immediate dissolution in 0.6 mL dry

. -

Do not use heat/sonication to dissolve; this promotes dimerization.

-

-

Acquisition:

-

Insert into magnet immediately.

-

Run standard proton sequence (zg30 or equivalent).

-

Set relaxation delay (d1) to

seconds to ensure accurate integration of the methyl singlets.

-

-

Post-Run: Dispose of the sample into halogenated waste immediately. Do not store the NMR tube for re-analysis later; the spectrum will evolve.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10934, 2,4-Dimethylthiazole. Retrieved from [Link]

Introduction: The Structural Imperative for a Key Synthetic Intermediate